molecular formula C7H7N3O2 B8531044 N'-formylnicotinic acid hydrazide

N'-formylnicotinic acid hydrazide

Cat. No. B8531044
M. Wt: 165.15 g/mol
InChI Key: FGZPGBNGXUKIKJ-UHFFFAOYSA-N
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Patent
US04892880

Procedure details

To a solution of 22 g of N'-formylnicotinic acid hydrazide in 150 ml of pyridine are added, in portions, 28 g of phosphorus pentasulfide. During this addition the temperature rises to 65° C. After 5 minutes the mixture is heated to 110° C. and stirred for 2 hours at this temperature. The pyridine is then distilled off in a water jet vacuum. The residue is taken up in chloroform and the solution is extracted with a 5% sodium hydroxide solution and water. The organic phase is dried and the solvent is removed by evaporation, affording 2-(3-pyridyl)-1,3,4-thiadiazole as a pale yellow powder with a melting point of 78°-79° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][NH:4][C:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=1)=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:14]>N1C=CC=CC=1>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:5]2[S:14][CH:1]=[N:3][N:4]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(=O)NNC(C1=CN=CC=C1)=O
Name
Quantity
28 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition the temperature
CUSTOM
Type
CUSTOM
Details
rises to 65° C
DISTILLATION
Type
DISTILLATION
Details
The pyridine is then distilled off in a water jet vacuum
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with a 5% sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1SC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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